NVP-LXS196, also known as darovasertib, is a potent pan-protein kinase C (PKC) inhibitor with high whole kinome selectivity []. This classification signifies its ability to inhibit multiple PKC isoforms, which are crucial enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis []. While its primary application in scientific research revolves around its potential as a treatment for uveal melanoma (UM), its pan-PKC inhibitory activity makes it a valuable tool for investigating PKC signaling pathways in various other contexts [].
Darovasertib, also known by its developmental code IDE196, is a novel therapeutic agent primarily developed for the treatment of metastatic uveal melanoma. This compound is a small molecular inhibitor specifically targeting protein kinase C, which plays a crucial role in the signaling pathways associated with this form of cancer. The activation of the protein kinase C and mitogen-activated protein kinase pathways is linked to the pathogenesis of uveal melanoma, particularly in cases with mutations in the G protein subunit alpha q and alpha 11 genes (GNAQ and GNA11) . Darovasertib has gained attention due to its potential efficacy and tolerability compared to other existing treatments.
The synthesis of darovasertib involves several steps typical for small molecule drug development, focusing on optimizing its potency and selectivity for protein kinase C isoforms. While specific synthetic routes are proprietary, general approaches in synthesizing such compounds include:
The synthetic pathway may involve multiple reactions including amination, acylation, and cyclization reactions to achieve the final compound structure. The optimization of reaction conditions (temperature, solvents, catalysts) is crucial to enhance yield and purity.
Darovasertib has a complex molecular structure characterized by its active moieties that interact with protein kinase C. The chemical formula is , and its systematic name is 3-Amino-N-[3-(amino-4-methylpiperdin-1-yl)pyridine-2-yl]-6-[3-(trifluoromethyl)pyridine-2-yl]pyrazine-2-carboxamide .
The molecular weight of darovasertib is approximately 393.41 g/mol. Its structural features include multiple aromatic rings and functional groups that facilitate binding to target proteins.
Darovasertib undergoes several key chemical reactions during its mechanism of action:
The inhibition mechanism involves competitive binding at the ATP-binding site of protein kinase C, which prevents phosphorylation events critical for signal transduction.
Darovasertib exerts its therapeutic effects primarily through the inhibition of protein kinase C pathways activated by mutations in GNAQ and GNA11 genes. The mechanism can be summarized as follows:
Clinical studies have demonstrated that darovasertib effectively reduces tumor viability in uveal melanoma models, indicating a robust mechanism against this malignancy .
Relevant data from pharmacokinetic studies indicate favorable absorption characteristics when administered orally .
Darovasertib is primarily investigated for its application in treating metastatic uveal melanoma but is also being explored for other cancers associated with GNAQ/GNA11 mutations, including:
The ongoing clinical trials are assessing its efficacy in combination therapies, aiming to establish darovasertib as a pivotal treatment option for patients with these challenging malignancies .
Darovasertib (IDE196, NVP-LXS196) is a potent, orally bioavailable pan-PKC inhibitor targeting both conventional (α, β) and novel (δ, ε, η, θ) PKC isoforms. Its mechanism involves competitive binding to the ATP-binding pocket of PKC enzymes, exhibiting sub-nanomolar to low-nanomolar inhibitory activity (IC₅₀ = 0.4–1.3 nM for PKCα/δ/θ) [2] [8]. Structural optimization yielded a >100-fold selectivity over other kinases, minimizing off-target effects. Unlike earlier PKC inhibitors (e.g., sotrastaurin), darovasertib’s pyridine-imidazopyridine core enables high-affinity binding through hydrogen bonding with Cys-499 in PKCδ’s hinge region, conferring sustained target suppression [2] [9].
Table 1: Darovasertib's Inhibitory Activity Against PKC Isoforms
PKC Isoform | IC₅₀ (nM) | Classification |
---|---|---|
PKCα | 0.4 | Conventional |
PKCβ | 1.1 | Conventional |
PKCδ | 0.7 | Novel |
PKCε | 1.3 | Novel |
PKCη | 0.9 | Novel |
PKCθ | 0.5 | Novel |
Preclinical models demonstrate that darovasertib achieves complete suppression of phosphorylated MARCKS (a downstream PKC substrate) at 300 mg BID dosing, confirming target engagement in uveal melanoma xenografts [8] [9].
Approximately 90% of uveal melanomas harbor activating mutations in GNAQ or GNA11, genes encoding α-subunits of Gq-proteins. These mutations drive constitutive activation of phospholipase Cβ (PLCβ), triggering diacylglycerol (DAG) accumulation and subsequent PKC pathway hyperactivation [3] [9]. Darovasertib disrupts this oncogenic axis by:
PKC inhibition alone insufficiently induces apoptosis in uveal melanoma due to compensatory MAPK pathway activation. Darovasertib synergizes with agents targeting parallel nodes:
Table 2: Synergistic Efficacy of Darovasertib Combinations in Clinical Trials
Combination | Patient Population | Response Rate | Reference |
---|---|---|---|
Darovasertib + Crizotinib | 1L HLA-A*02:01-negative MUM | 31% ORR | [6] [9] |
Darovasertib + Binimetinib | Metastatic UM | Under evaluation | [3] [4] |
Mechanistically, co-inhibition reduces feedback reactivation of ERK and diminishes survival signals from the tumor microenvironment [9].
Darovasertib’s pharmacologic advantages over first-generation PKC inhibitors include:
Table 3: Comparison of PKC Inhibitors in Uveal Melanoma
Parameter | Darovasertib | Sotrastaurin (AEB071) | Enzastaurin |
---|---|---|---|
Isoform Coverage | Pan-conventional/novel | Pan-conventional/novel | Primarily PKCβ |
Selectivity | High kinome-wide | Moderate | Low (VEGFR2 inhibition) |
Clinical ORR (Monotherapy) | 11.1% | 3% | Not established |
Key Limitation | Transient hypotension | Gastrointestinal toxicity | Hypertensive effects |
Structural refinements in darovasertib, including a trifluoromethyl-pyridine group, improve metabolic stability and CNS penetration, potentially addressing leptomeningeal metastases [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7